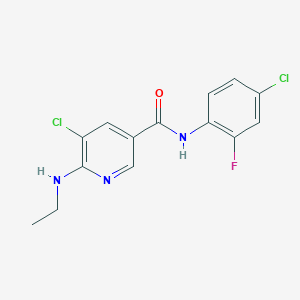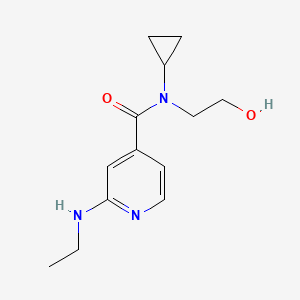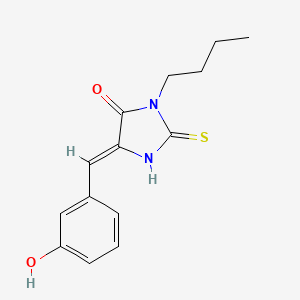
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, also known as BHIM, is a novel imidazoline compound that has shown promising results in scientific research applications. BHIM has been synthesized using various methods and has been found to possess several biochemical and physiological effects.
Mechanism of Action
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exerts its pharmacological effects through its interaction with imidazoline receptors. Imidazoline receptors are a class of G protein-coupled receptors that are involved in various physiological processes, including regulation of blood pressure, insulin secretion, and neurotransmitter release. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to selectively bind to imidazoline receptors and modulate their activity, leading to its pharmacological effects.
Biochemical and Physiological Effects
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of inflammatory enzymes such as COX-2 and iNOS, leading to its anti-inflammatory effects. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has also been found to possess anti-oxidant properties, which may contribute to its anti-cancer and anti-diabetic effects. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to reduce body weight and adiposity in animal models of obesity.
Advantages and Limitations for Lab Experiments
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has also been found to be stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several potential future directions for scientific research. One direction is the development of new drugs based on (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one for the treatment of various diseases. Another direction is the elucidation of the molecular mechanisms underlying the pharmacological effects of (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. Further studies are needed to determine the safety and efficacy of (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in humans. Additionally, the development of new synthesis methods for (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one may improve its yield and purity, making it more suitable for scientific research.
Synthesis Methods
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been synthesized using various methods, including the reaction of 1,2-diaminobutane with 3-hydroxybenzaldehyde and 2-mercaptoacetamide. Another method involves the reaction of 1,2-diaminobutane with 3-hydroxybenzaldehyde and thiourea. Both methods have been found to yield (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one with high purity and yield.
Scientific Research Applications
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-obesity properties. (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. These properties make (5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(5Z)-3-butyl-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-7-16-13(18)12(15-14(16)19)9-10-5-4-6-11(17)8-10/h4-6,8-9,17H,2-3,7H2,1H3,(H,15,19)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYFYMDDFYGKBB-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=CC=C2)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=CC=C2)O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(3-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

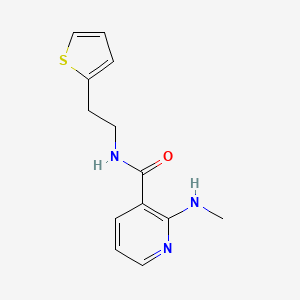
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
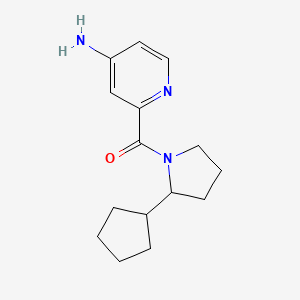
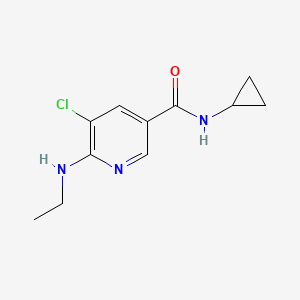
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)


